5-bromo-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and are of significant interest in medicinal chemistry. This compound, in particular, has a unique structure that combines a bromine atom, a fluorine atom, and a furan ring, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Carbazole Core: The initial step involves the synthesis of the 2,3,4,9-tetrahydro-1H-carbazole core. This can be achieved through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a cyclohexanone derivative under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Bromination: The bromine atom is introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Formation of the Furan Ring: The furan ring is formed through a cyclization reaction involving a suitable precursor.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using a suitable amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of carbazole-quinones.
Reduction: Reduction reactions can occur at the furan ring or the carbazole core, leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Carbazole-quinones
Reduction: Dihydro or tetrahydro derivatives
Substitution: Various substituted carbazole derivatives
Scientific Research Applications
5-bromo-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-bromo-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1H-Carbazole, 2,3,4,9-tetrahydro-
- 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives
Uniqueness
The uniqueness of 5-bromo-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide lies in its combination of a bromine atom, a fluorine atom, and a furan ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
Molecular Formula |
C17H14BrFN2O2 |
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Molecular Weight |
377.2 g/mol |
IUPAC Name |
5-bromo-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide |
InChI |
InChI=1S/C17H14BrFN2O2/c18-15-7-6-14(23-15)17(22)21-13-3-1-2-10-11-8-9(19)4-5-12(11)20-16(10)13/h4-8,13,20H,1-3H2,(H,21,22) |
InChI Key |
VSJLFOLFJAVPPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)F)NC(=O)C4=CC=C(O4)Br |
Origin of Product |
United States |
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